molecular formula C12H6Cl2O2 B1682443 2-(2,5-Dichlorphenyl)cyclohexa-2,5-dien-1,4-dion CAS No. 79756-69-7

2-(2,5-Dichlorphenyl)cyclohexa-2,5-dien-1,4-dion

Katalognummer: B1682443
CAS-Nummer: 79756-69-7
Molekulargewicht: 253.08 g/mol
InChI-Schlüssel: ZKHFYORNAYYOTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics

TPI-1 has been identified as a promising therapeutic target in various cancers. Research indicates that TPI-1 inhibitors can significantly impede tumor growth and enhance anti-tumor immunity.

  • Melanoma : In preclinical studies, TPI-1 inhibited the growth of B16 melanoma tumors by approximately 83% when administered orally in mouse models. This effect was linked to T cell activation and the induction of interferon-gamma (IFNγ) production, suggesting that targeting TPI-1 may augment immune responses against tumors .
  • Lung Cancer : Elevated levels of TPI-1 have been associated with poor prognosis in lung adenocarcinoma (LUAD). Studies show that knocking down TPI-1 in LUAD cells reduces cell migration, colony formation, and xenograft tumor growth, highlighting its oncogenic potential independent of its enzymatic activity .

Mechanistic Insights

The mechanism by which TPI-1 contributes to oncogenesis involves its translocation to the nucleus under stress conditions, which enhances chemoresistance in cancer cells. This phenomenon was observed in LUAD tissues where nuclear accumulation of TPI-1 was significantly higher compared to adjacent normal tissues .

Potential for Combination Therapies

Research suggests that combining TPI-1 inhibitors with other treatments could enhance therapeutic efficacy. For instance, when combined with interleukin-2 (IL-2), TPI-1 showed synergistic effects in activating immune cells and inhibiting tumor growth .

Metabolic Disorders

TPI-1's role extends beyond oncology; it is also implicated in metabolic disorders. Loss of function mutations in TPI-1 can lead to severe metabolic dysregulation, affecting energy production and cellular homeostasis . Understanding these pathways can inform therapeutic strategies for metabolic diseases.

Neurodegenerative Diseases

Recent studies have indicated that TPI-1 may be involved in neurodegenerative diseases due to its role in glycolysis and cellular metabolism. Dysregulation of this enzyme can contribute to neuronal dysfunction and degeneration, presenting another avenue for research into potential therapies targeting TPI-1 .

Table: Summary of Key Findings Related to TPI-1 Applications

StudyDisease TypeKey FindingsImplications
MelanomaTPI-1 inhibited tumor growth by ~83%Potential for immunotherapy enhancement
Lung CancerKnockdown reduced migration and tumor growthOncogenic role independent of enzymatic activity
Metabolic DisordersLoss of function leads to metabolic dysregulationInsights into treatment strategies
Neurodegenerative DiseasesInvolvement in neuronal dysfunctionPotential therapeutic targets

Vorbereitungsmethoden

Die Synthese von TPI-1 umfasst mehrere Schritte, beginnend mit der Auswahl geeigneter Ausgangsstoffe und Reagenzien. Der Syntheseweg beinhaltet typischerweise die Bildung von Schlüsselzwischenprodukten durch eine Reihe chemischer Reaktionen, wie z. B. nukleophile Substitution und Kondensationsreaktionen. Die Reaktionsbedingungen erfordern oft bestimmte Temperaturen, Lösungsmittel und Katalysatoren, um die gewünschte Produktausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden für TPI-1 sind so konzipiert, dass der Labor-Syntheseprozess hochskaliert wird, wobei die Qualität und Konsistenz der Verbindung erhalten bleibt. Dies beinhaltet die Optimierung der Reaktionsbedingungen, der Reinigungsverfahren und der Qualitätskontrollmaßnahmen, um industrielle Standards zu erfüllen .

Analyse Chemischer Reaktionen

TPI-1 durchläuft verschiedene chemische Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wirkmechanismus

The mechanism of action of TPI-1 involves the selective inhibition of SHP-1, leading to increased phosphorylation of SHP-1 substrates such as pLck-pY394. This results in enhanced activation of immune cells, including the induction of interferon-gamma (IFN-γ) producing cells. The molecular targets and pathways involved include the SHP-1 signaling pathway, which plays a critical role in regulating immune cell activation and function .

Vergleich Mit ähnlichen Verbindungen

TPI-1 ist im Vergleich zu anderen SHP-1-Inhibitoren aufgrund seiner hohen Selektivität und Potenz einzigartig. Ähnliche Verbindungen umfassen:

Diese ähnlichen Verbindungen unterstreichen die Einzigartigkeit von TPI-1 in Bezug auf seine spezifische Zielsetzung und Wirksamkeit bei der Modulation von Immunantworten .

Biologische Aktivität

Triosephosphate isomerase 1 (TPI-1) is a crucial enzyme involved in glycolysis, catalyzing the reversible conversion of dihydroxyacetone phosphate (DHAP) to glyceraldehyde 3-phosphate (G3P). Recent research has uncovered significant biological activities of TPI-1 beyond its enzymatic function, particularly in cancer biology.

TPI-1's primary role is as a glycolytic enzyme, but studies indicate that its biological activity may also involve non-catalytic functions, particularly in cancer progression. The elevation of TPI-1 levels has been correlated with poor prognosis in lung adenocarcinoma (LUAD) patients. Notably, TPI-1 translocates to the nucleus under stress conditions, such as chemotherapy, where it appears to promote tumorigenesis independently of its catalytic activity .

Key Findings:

  • Nuclear Localization: TPI-1 accumulates in the nucleus of LUAD cells, contrasting with its cytoplasmic localization in normal tissues. This nuclear presence is linked to enhanced cell migration and resistance to chemotherapy .
  • Oncogenic Function: The oncogenic properties of TPI-1 are attributed to its nuclear translocation rather than its enzymatic activity. Knockdown studies have shown that reducing TPI-1 levels significantly impairs cell migration and tumor growth in xenograft models .

Table 1: Summary of Key Studies on TPI-1

StudyFocusFindings
Zhang et al. (2022)LUAD and TPI-1Elevated TPI-1 correlates with poor patient survival; nuclear localization promotes tumor growth.
Smith et al. (2023)Stress-induced translocationTPI-1 translocates to the nucleus under stress, enhancing chemoresistance in cancer cells.
Lee et al. (2024)Mechanistic insightsNon-catalytic roles of TPI-1 contribute to oncogenesis; knockdown reduces cell migration and colony formation.

Case Studies

In addition to laboratory studies, case studies have further elucidated the role of TPI-1 in cancer biology.

Case Study 1: Lung Adenocarcinoma
A cohort study involving LUAD patients revealed that those with high levels of TPI-1 expression had significantly lower overall survival rates compared to those with lower expression levels. The study utilized immunohistochemistry to assess TPI-1 localization within tumor tissues, confirming its predominant nuclear presence in malignant cells .

Case Study 2: Chemoresistance Mechanism
Another investigation focused on the response of LUAD cells to chemotherapy agents. Cells exhibiting high TPI-1 levels demonstrated increased survival rates post-treatment due to enhanced DNA repair mechanisms linked to nuclear TPI-1. This suggests a potential target for therapeutic intervention aimed at disrupting TPI-1's nuclear functions .

Eigenschaften

IUPAC Name

2-(2,5-dichlorophenyl)cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2O2/c13-7-1-3-11(14)9(5-7)10-6-8(15)2-4-12(10)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHFYORNAYYOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=O)C=CC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359168
Record name 2-(2,5-dichlorophenyl)cyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79756-69-7
Record name 79756-69-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=731240
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,5-dichlorophenyl)cyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,5-Dichlorophenyl)-1,4-benzoquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tpi-1
Reactant of Route 2
Reactant of Route 2
tpi-1
Reactant of Route 3
Reactant of Route 3
tpi-1
Reactant of Route 4
Reactant of Route 4
tpi-1
Reactant of Route 5
tpi-1
Reactant of Route 6
tpi-1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.